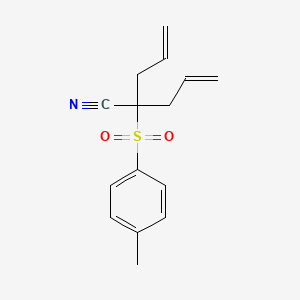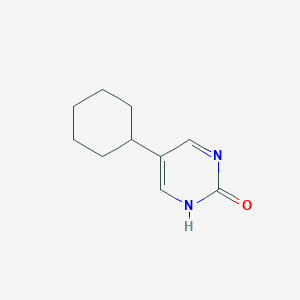
5-Cyclohexylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclohexyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
化学反応の分析
Types of Reactions
5-Cyclohexylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 5-Cyclohexylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Cyclohexyl methacrylate: A compound with a similar cyclohexyl group but different functional groups.
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.
Cyclohexylpyrazole: Another heterocyclic compound with a cyclohexyl group.
Uniqueness
5-Cyclohexylpyrimidin-2(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
90253-47-7 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
5-cyclohexyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13) |
InChIキー |
VFVCQLXOAHBUAG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CNC(=O)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
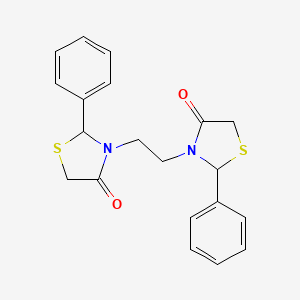
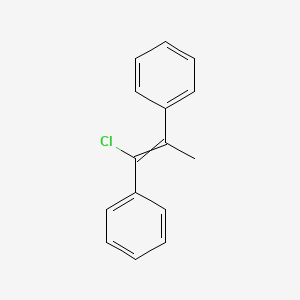
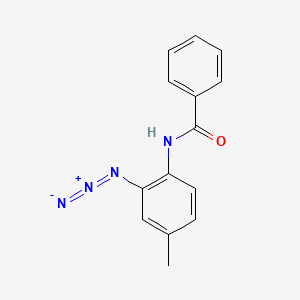
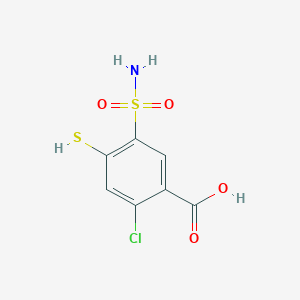
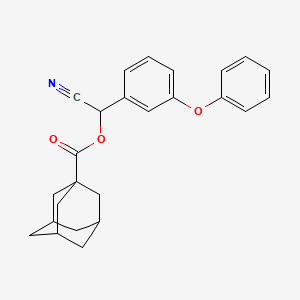
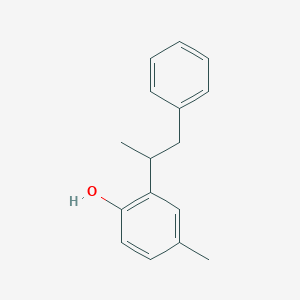


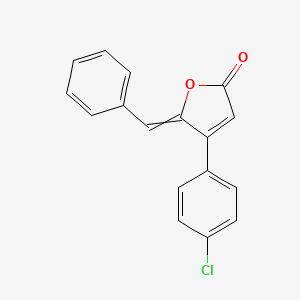
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
